SU 4984: Mechanism of Action & Technical Profile Targeting FGFR1
SU 4984: Mechanism of Action & Technical Profile Targeting FGFR1
Executive Summary
SU 4984 (also known as SU-4984) is a synthetic small-molecule tyrosine kinase inhibitor belonging to the indolinone class. It functions as an ATP-competitive inhibitor of the Fibroblast Growth Factor Receptor 1 (FGFR1) . While historically significant in the development of kinase inhibitors, it is characterized as a first-generation compound with moderate potency (IC50 ~10–20 µM) compared to later analogues like SU 5402 or PD173074.
This technical guide delineates the molecular mechanism of SU 4984, its kinase selectivity profile, and the experimental frameworks required to validate its activity in biochemical and cellular systems.
Chemical & Pharmacological Profile
Chemical Identity
SU 4984 is structurally defined by an indolinone core, a scaffold that mimics the adenine ring of ATP, allowing it to slot into the kinase hinge region.
| Property | Detail |
| Common Name | SU 4984 |
| Chemical Class | 3-Substituted Indolin-2-one |
| IUPAC Name | 3-[4-(4-formylpiperazin-1-yl)benzylidene]-1,3-dihydroindol-2-one |
| Molecular Formula | C₂₀H₁₉N₃O₂ |
| Molecular Weight | 333.38 g/mol |
| Solubility | DMSO (up to 20 mg/mL); Ethanol (low) |
Kinase Selectivity & Potency
SU 4984 is not a mono-selective inhibitor. It exhibits a spectrum of activity across split-kinase domain receptors.
| Target Kinase | IC50 (µM) | Mechanism |
| FGFR1 | 10 – 20 | ATP-Competitive |
| PDGFR | ~10 – 20 | ATP-Competitive |
| Insulin Receptor | > 50 | Weak Inhibition |
| EGFR | > 100 | Inactive |
Technical Insight: The IC50 of 10–20 µM indicates that SU 4984 is a relatively weak inhibitor. In modern drug discovery, it serves primarily as a structural template or a control compound rather than a potent chemical probe.
Mechanism of Action: FGFR1 Inhibition
ATP Competition at the Hinge Region
The catalytic domain of FGFR1 consists of an N-terminal lobe (N-lobe) and a C-terminal lobe (C-lobe), connected by a "hinge" region. ATP naturally binds in the cleft between these lobes.
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Binding Mode: SU 4984 functions as a Type I kinase inhibitor. The indolinone core forms hydrogen bonds with the backbone residues of the FGFR1 hinge region (specifically interacting with residues analogous to Glu486 and Val492 in the ATP binding pocket).
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Steric Blockade: The benzylidene side chain extends into the hydrophobic pocket, stabilizing the inactive conformation.
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Catalytic Arrest: By occupying the ATP binding site, SU 4984 prevents the transfer of the
-phosphate from ATP to the tyrosine residues on the activation loop (A-loop) of the receptor.
Inhibition of Autophosphorylation
Upon ligand binding (e.g., FGF2), FGFR1 monomers dimerize. Under normal conditions, this leads to trans-autophosphorylation of tyrosine residues (e.g., Y653, Y654) in the kinase domain. SU 4984 blocks this initial step.
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Result: The kinase remains unphosphorylated and inactive.
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Consequence: Recruitment of adaptor proteins like FRS2
and PLC is abrogated.
Visualization: Signaling & Blockade
The following diagram illustrates the signal transduction pathway and the precise point of SU 4984 intervention.
Figure 1: SU 4984 competitively displaces ATP at the FGFR1 kinase domain, halting downstream MAPK and PI3K signaling.
Experimental Framework
To validate SU 4984 activity, researchers must employ self-validating protocols that distinguish between total protein levels and phosphorylation states.
Protocol A: In Vitro Kinase Assay (Biochemical)
Objective: Determine the IC50 of SU 4984 against recombinant FGFR1 kinase domain.
Reagents:
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Recombinant FGFR1 (cytoplasmic domain).
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Substrate: Poly(Glu, Tyr) 4:1 or synthetic peptide.
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P-
-ATP or fluorescent ATP tracer. -
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Triton X-100.
Workflow:
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Preparation: Prepare serial dilutions of SU 4984 in DMSO (0.1 µM to 100 µM).
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Incubation: Mix FGFR1 enzyme with SU 4984 dilutions for 10 minutes at room temperature (Pre-incubation allows inhibitor to access the binding pocket).
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Initiation: Add ATP (at
concentration, typically 10-50 µM) and substrate. -
Reaction: Incubate for 30–60 minutes at 30°C.
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Termination: Stop reaction with EDTA or phosphoric acid.
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Detection: Measure
P incorporation via scintillation counting or fluorescence polarization. -
Analysis: Plot % Activity vs. Log[Inhibitor]. Fit to sigmoidal dose-response curve.
Protocol B: Cell-Based Autophosphorylation Assay
Objective: Confirm SU 4984 cell permeability and inhibition of endogenous FGFR1.
Cell Line: NIH 3T3 cells (High FGFR1 expression) or FGFR1-transfected Ba/F3 cells.
Workflow:
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Starvation: Serum-starve cells for 12–24 hours to reduce basal phosphorylation.
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Treatment: Treat cells with SU 4984 (0, 10, 20, 50 µM) for 1-2 hours .
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Control: DMSO vehicle only.
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Stimulation: Stimulate with aFGF (FGF-1) or bFGF (FGF-2) (50-100 ng/mL) + Heparin (10 µg/mL) for 5-10 minutes .
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Lysis: Lyse cells in RIPA buffer containing protease/phosphatase inhibitors (e.g., Na₃VO₄).
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Immunoprecipitation (Optional but recommended): IP with anti-FGFR1 antibody to enrich receptor.
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Western Blot:
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Probe 1: Anti-phospho-Tyrosine (4G10) – Measures activity.
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Probe 2: Anti-FGFR1 (Total) – Loading control.
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Result: A dose-dependent disappearance of the phospho-FGFR1 band should be observed at >20 µM.
Visualization: Experimental Logic
Figure 2: Step-by-step cellular validation workflow for SU 4984 efficacy.
Comparative Analysis: SU 4984 vs. The Field
It is critical for researchers to understand where SU 4984 sits in the hierarchy of FGFR inhibitors. It is an early-generation tool compound.
| Compound | Generation | IC50 (FGFR1) | Selectivity Profile | Usage Status |
| SU 4984 | 1st Gen | 10 - 20 µM | Moderate (Hits PDGFR) | Historical / Structural Template |
| SU 5402 | 1st Gen (Optimized) | ~0.03 µM (30 nM) | High (FGFR/VEGFR) | Standard Research Tool |
| PD173074 | 2nd Gen | ~0.025 µM (25 nM) | Very High | Potent Research Tool |
| AZD4547 | 3rd Gen (Clinical) | < 0.005 µM (nM) | Isoform Selective | Clinical Candidate |
Scientific Causality: The lower potency of SU 4984 compared to SU 5402 is attributed to the specific substituents on the indolinone core. SU 5402 possesses a carboxyethyl group that optimizes hydrogen bonding within the ATP pocket, a feature less optimized in the SU 4984 structure.
References
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Mohammadi, M., et al. (1997). Structures of the tyrosine kinase domain of fibroblast growth factor receptor in complex with inhibitors.[1][2]Science . (Foundational structural biology of indolinones in FGFR).
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Sun, L., et al. (1999). Design, synthesis, and evaluations of substituted 3-[(3- or 4-carboxyethylpyrrol-2-yl)methylidenyl]indolin-2-ones as inhibitors of VEGF, FGF, and PDGF receptor tyrosine kinases.Journal of Medicinal Chemistry . (Detailed SAR of SU compounds including SU 4984 and SU 5402).
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MedChemExpress. SU4984 Product Information and Biological Activity.MCE .[3] (IC50 data and chemical properties).
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TargetMol. SU4984 Chemical Profile and Kinase Selectivity.TargetMol . (Solubility and handling protocols).
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Zhu, X., et al. (1999). Structural analysis of the inhibition of the fibroblast growth factor receptor 1 kinase by indolinones.Structure . (Structural basis of inhibition).
